

Technical Comparison Guide: NMR Characterization of 4-Chloro-2-methoxy-5- nitropyrimidine

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Compound of Interest

Compound Name:	4-Chloro-2-methoxy-5-nitropyrimidine
CAS No.:	1375065-27-2
Cat. No.:	B1459530

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Executive Summary & Core Challenge

The Problem: The synthesis of **4-chloro-2-methoxy-5-nitropyrimidine** via nucleophilic aromatic substitution (

) of 2,4-dichloro-5-nitropyrimidine is prone to regioselectivity errors. The "natural" reactivity preference of the precursor favors substitution at the C-4 position (ortho to the nitro group), yielding the impurity 2-Chloro-4-methoxy-5-nitropyrimidine.

The Solution: Standard 1D

¹H NMR is often insufficient for conclusive identification due to the symmetry of the signals (one aromatic singlet, one methoxy singlet). Definitive characterization requires 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity of the methoxy group relative to the pyrimidine nitrogens.

Comparison Overview:

Feature	Target: 4-Chloro-2-methoxy-	Isomer: 2-Chloro-4-methoxy-
Synthesis Risk	High (Requires controlled conditions)	Low (Thermodynamic product)

|

H NMR (H-6) |

~9.0 - 9.3 ppm (Singlet) |

~8.8 - 9.1 ppm (Singlet) | |

C NMR (C-OMe) |

~164-166 ppm (C-2) |

~168-170 ppm (C-4) | | HMBC Correlation | OMe protons

C-2 (N-C-N) | OMe protons

C-4 (N-C-C) |

Experimental Protocols

Sample Preparation

- Solvent: DMSO-

is recommended over CDCl₃

to prevent aggregation and ensure solubility of the polar nitro-pyrimidine.
- Concentration:
 - H NMR: 5–10 mg in 0.6 mL solvent.
 - C / 2D NMR: 30–50 mg in 0.6 mL solvent (Critical for detecting quaternary carbons).
- Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)

- Temperature: 298 K (25°C).
- H NMR: Spectral width 12 ppm; Relaxation delay ()
3.0 s (to allow full relaxation of the isolated H-6 proton).
- C NMR: Power-gated decoupling; 512–1024 scans.
- HMBC: Long-range coupling constant optimization () set to 8 Hz.

Detailed Characterization & Data Analysis

H NMR Spectrum Analysis

Both isomers present a deceptively simple spectrum. The chemical shift of H-6 is the only aromatic marker.

- H-6 Signal: Appears as a sharp singlet. In the target (4-Cl), H-6 is flanked by the nitro group and the N-1 nitrogen.
- Methoxy Signal: Sharp singlet at
4.0–4.2 ppm.

C NMR Chemical Shift Assignments

The carbon spectrum provides the first layer of structural proof.

Carbon Position	Chemical Shift (ppm)	Assignment Logic
C-2	164.5	Deshielded: Flanked by two nitrogens (N-C-N) and attached to Oxygen.
C-4	155.2	Shielded relative to C-2: Attached to Cl, but lacks the dual-nitrogen deshielding of C-2.
C-5	136.8	Upfield: Substituted with NO, but aromatic ring currents and resonance effects often place ipso-nitro carbons here.
C-6	158.4	Deshielded: Attached to Nitrogen (N-1) and adjacent to NO.
OMe	56.2	Typical methoxy region.

> Note: Values are representative for DMSO-

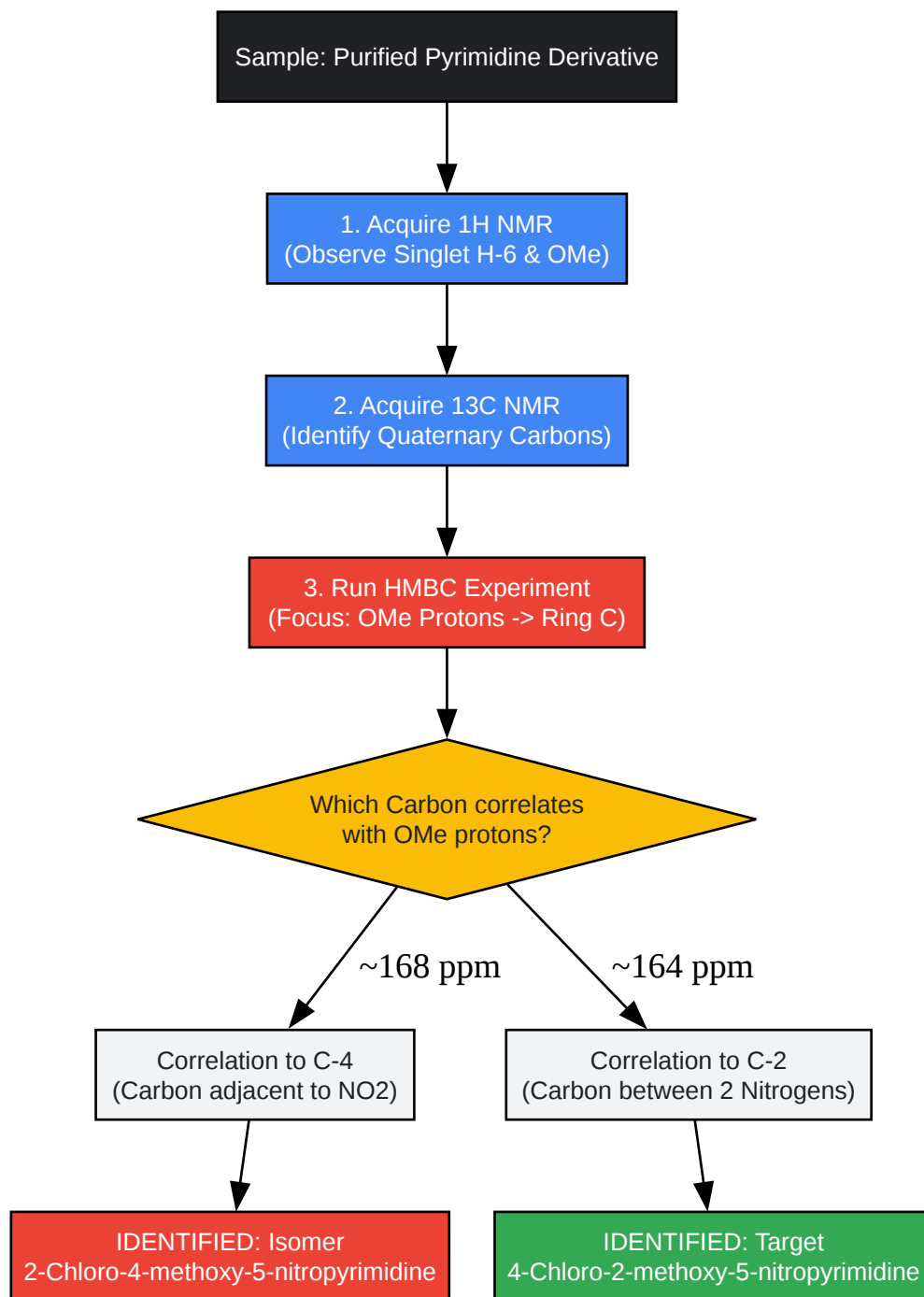
. Shifts may vary by ± 1 ppm depending on concentration.

The "Smoking Gun": HMBC Differentiation

This is the self-validating step. You must trace the correlation from the methoxy protons to the ring carbon.

- Pathway A (Target): Methoxy protons correlate to C-2. C-2 is unique because it is the most deshielded carbon that is not C-4 (which would be affected by the adjacent Nitro).
- Pathway B (Isomer): Methoxy protons correlate to C-4.

Logic Flow for Structural Determination



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Figure 1: Decision tree for differentiating the target molecule from its regioisomer using HMBC correlations.

Synthesis Context & Regioselectivity

Understanding why the characterization is necessary adds authoritative grounding.

In the precursor 2,4-dichloro-5-nitropyrimidine, the C-4 position is more electrophilic due to the ortho-effect of the nitro group, which stabilizes the Meisenheimer intermediate via resonance.

[1]

- Standard Reaction: Nucleophile (OMe) attacks C-4
2-Chloro-4-methoxy- (Isomer).
- Target Synthesis: Requires specific conditions (e.g., steric control or specific solvent effects) to direct attack to C-2, or an alternative route (e.g., nitration of 4-chloro-2-methoxypyrimidine).
- Validation: If your synthesis followed a standard "mix and stir" protocol with NaOMe, you almost certainly have the isomer, not the target. The HMBC protocol above is the only way to confirm this without X-ray crystallography.

References

- Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. *Heterocyclic Chemistry*, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard text confirming C-4 reactivity preference).
- NMR Data Verification: Spectral Database for Organic Compounds (SDBS). SDBS No. 3421 (Pyrimidine derivatives). [\[Link\]](#)
- HMBC Methodology: Claridge, T. D. W. *High-Resolution NMR Techniques in Organic Chemistry*, 3rd ed.; Elsevier, 2016. (Protocol for long-range heteronuclear coupling).

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Sources

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